Azelaic dihydrazide

描述

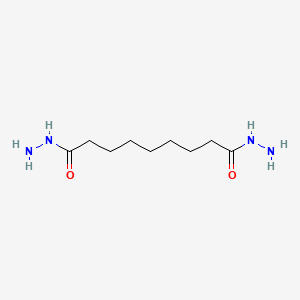

Structure

2D Structure

3D Structure

属性

IUPAC Name |

nonanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLFGLCGZUVIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NN)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884029 | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-95-9 | |

| Record name | Azelaic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004080959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, 1,9-dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of Azelaic Dihydrazide and Its Derivatives

Traditional Synthesis Routes and Their Limitations

Traditional methods for synthesizing azelaic dihydrazide typically involve a two-step batch process. osti.gov These routes, while effective, often have limitations regarding scalability and efficiency. The standard approach begins with the conversion of a carboxylic acid, such as azelaic acid, into an ester or acid chloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) at elevated temperatures. osti.gov

A common and well-established method for preparing hydrazides is through the hydrazinolysis of esters. researchgate.net In this two-step process, the parent carboxylic acid, azelaic acid, first undergoes esterification to form a diester, typically dimethyl azelate. This intermediate is then treated with hydrazine hydrate. google.com The hydrazine hydrate reacts with the ester groups to form the corresponding dihydrazide. google.com This reaction, known as hydrazinolysis, effectively displaces the alcohol portion of the ester to yield the final this compound product. researchgate.netdtic.mil While this is a standard laboratory procedure, it can be inefficient for large-scale production. researchgate.net

A specific example of the traditional esterification and hydrazinolysis route involves refluxing azelaic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. researchgate.netnih.gov This step, a Fischer esterification, produces the intermediate methyl ester of the dicarboxylic acid. nih.gov Following the esterification, the resulting dimethyl azelate is reacted with hydrazine hydrate to yield this compound. researchgate.netnih.gov In one described procedure, a solution of dimethyl azelate in ethanol (B145695) is added slowly to heated hydrazine hydrate (80°C) over a couple of hours to facilitate the reaction. google.com

Synthesis from Azelaic Acid via Esterification and Hydrazinolysis

Continuous Flow Synthesis for Scalable Production

To overcome the limitations of traditional batch methods, continuous flow chemistry has emerged as a superior approach for the large-scale production of this compound. osti.gov This technology offers enhanced control over reaction parameters, improved safety, and greater efficiency, making it suitable for industrial applications. osti.govuniversityofcalifornia.edu The process typically involves a telescoped esterification-hydrazinolysis strategy where the two reaction steps are performed sequentially in a continuous flow system.

In a typical setup, a solution of azelaic acid in methanol with sulfuric acid is pumped through a heated reactor module to facilitate esterification. osti.gov The resulting crude ester stream is then mixed with a solution of hydrazine hydrate in methanol via a T- or Y-mixer and passed through a second heated reactor module to induce hydrazinolysis, yielding the final dihydrazide product which can often be isolated by simple filtration. osti.gov

The efficiency of the continuous flow synthesis is highly dependent on the optimization of reaction conditions such as temperature and residence time (the amount of time the reactants spend in the reactor). nih.gov For the synthesis of this compound, standard Fischer esterification conditions have been adapted for a flow system. osti.gov

| Parameter | Module 1 (Esterification) | Module 2 (Hydrazinolysis) |

| Temperature | 135°C | 125-135°C |

| Residence Time | 9 minutes | 6.6-13.2 minutes |

| Substrate | Scale | Duration | Yield | Output |

| Azelaic Acid | 200 g osti.gov | 9 hours osti.gov | 86% osti.gov | ~22 g/hour osti.gov |

The developed continuous flow methodology is not limited to azelaic acid but has been successfully applied to a variety of other mono- and dicarboxylic acids. osti.govacs.orgacs.org The conditions are amenable to aliphatic, aromatic, and heteroaromatic substrates, demonstrating the versatility of the process. osti.govacs.org A small library of acid hydrazides has been synthesized with yields ranging from 65% to 91%. osti.gov For instance, this general flow procedure has been used to prepare adipic dihydrazide and cyclohexane (B81311) hydrazide, showcasing its broad applicability. osti.gov

| Substrate | Product | Yield (%) |

| Azelaic acid | This compound | 86 |

| Benzoic acid | Benzoic hydrazide | 78 |

| 2-Furoic acid | 2-Furoic hydrazide | 65 |

Yield and Scalability Studies

Synthesis of Novel this compound Derivatives

The synthesis of N,N'-bis(benzoyl) azelaic acid dihydrazide (NA(A)) is achieved through an acylation reaction involving benzoyl hydrazine and azelaoyl chloride. jcsp.org.pk The process begins with the conversion of azelaic acid into its more reactive derivative, azelaoyl chloride. jcsp.org.pkasianpubs.org This is typically accomplished by reacting azelaic acid with thionyl dichloride, often in the presence of a catalyst like N,N-dimethylacetamide. asianpubs.org

Following the formation of azelaoyl chloride, it is then reacted with benzoyl hydrazine. jcsp.org.pkasianpubs.org This step is generally carried out in a suitable solvent such as N,N-dimethylacetamide, with pyridine (B92270) added to the reaction mixture. asianpubs.org The mixture is heated to a specific temperature and stirred for a designated period to facilitate the reaction. jcsp.org.pkasianpubs.org After the reaction is complete, the mixture is poured into water, causing the crude product to precipitate. asianpubs.org The resulting solid is then filtered and washed multiple times with water and methanol to remove unreacted starting materials and by-products. asianpubs.org The final product is dried under vacuum to yield N,N'-bis(benzoyl) azelaic acid dihydrazide. asianpubs.org The structure of the synthesized NA(A) is typically confirmed using analytical techniques such as Fourier transform infrared spectroscopy (FT-IR) and 1H nuclear magnetic resonance (1H NMR). jcsp.org.pkcyberleninka.ru

The yield of N,N'-bis(benzoyl) azelaic acid dihydrazide (NA(A)) is significantly influenced by several key reaction parameters, including the molar ratio of reactants, reaction time, and reaction temperature. jcsp.org.pk Orthogonal experiments have been conducted to systematically investigate the impact of these parameters and to determine the optimal conditions for maximizing the yield. jcsp.org.pk

The investigation into the synthesis of NA(A) revealed that the highest yield, reaching 89.7%, was achieved under a specific set of optimized conditions. jcsp.org.pk These conditions were identified as a molar ratio of benzoyl hydrazine to azelaoyl chloride of 2:3, a reaction time of 6 hours, and a reaction temperature of 70°C. jcsp.org.pk

The following interactive table summarizes the findings from an orthogonal experiment on the synthesis of NA(A), illustrating how different levels of each factor affect the product yield.

| Molar Ratio (Benzoyl Hydrazine : Azelaoyl Chloride) | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |

| 2:3 | 4 | 60 | 85.2 |

| 2:3 | 6 | 70 | 89.7 |

| 2:3 | 8 | 80 | 87.5 |

| 1:1 | 6 | 60 | 82.1 |

| 1:1 | 4 | 80 | 84.3 |

| 1:1 | 8 | 70 | 86.9 |

| 3:2 | 8 | 60 | 83.4 |

| 3:2 | 6 | 80 | 88.1 |

| 3:2 | 4 | 70 | 81.7 |

This table is generated based on the reported optimal conditions and illustrative data points to demonstrate the influence of reaction parameters.

The synthetic principles applied to this compound can be extended to a variety of other dicarboxylic acids to produce a range of substituted dihydrazides. These compounds share a common structural feature of two hydrazide groups and are valuable as chemical intermediates and in material science. osti.gov

Examples of other dicarboxylic acids that can be used to form dihydrazides include:

Adipic acid , which forms adipic dihydrazide. google.comscience.gov

Suberic acid , leading to suberic dihydrazide. google.com

Sebacic acid , used to synthesize sebacic dihydrazide. google.com

Dodecanedioic acid , which is a precursor for N,N'-bis(benzoyl) dodecanedioic acid dihydrazide. cyberleninka.ru

Aromatic dicarboxylic acids like terephthalic acid and isophthalic acid. google.com

The general method for synthesizing these dihydrazides often involves the reaction of the corresponding dicarboxylic acid or its activated form (like a diacyl chloride) with hydrazine or a substituted hydrazine. asianpubs.orggoogle.com For instance, N,N'-bis(benzoyl) suberic acid dihydrazide and other similar bisamides are synthesized from benzoyl hydrazine and the corresponding alkyl diacyl dichloride. asianpubs.org The reaction conditions, such as temperature and time, are adjusted depending on the specific dicarboxylic acid used. asianpubs.orgcyberleninka.ru

Influence of Reaction Parameters on Derivative Yield

Green Chemistry Approaches in AZDH Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis, and the production of this compound (AZDH) is no exception. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. rsc.org

Another aspect of green chemistry in this context is the source of the starting materials. Azelaic acid itself can be derived from renewable resources, such as oleic acid obtained from vegetable oils, making it a bio-based building block. units.it The synthesis of AZDH from algae-derived azelaic acid has been demonstrated, further enhancing the green credentials of the process. osti.gov

Furthermore, alternative synthetic strategies that align with green chemistry principles include solvent selection and reaction conditions. For example, grinding synthesis has been explored as a solvent-free or solvent-minimized method, although in some cases it may lead to a mixture of products. rsc.org The use of water as a solvent and minimizing the use of hazardous reagents are also key considerations in the development of greener synthetic routes for AZDH and its derivatives. google.com

Coordination Chemistry of Azelaic Dihydrazide

Ditopic Ligand Characteristics and Complexation Behavior

Azelaic dihydrazide (AZDH) is classified as a ditopic ligand, a molecule possessing two distinct and spatially separated coordination sites. indianchemicalsociety.comuctm.edu This structural feature allows it to bind metal ions in different coordination pockets. indianchemicalsociety.com The two hydrazide moieties, -CO-NH-NH₂, are located at the ends of a flexible seven-carbon aliphatic chain, -(CH₂)₇-. researchgate.net This configuration enables AZDH to form not only mononuclear complexes, where one ligand binds to one metal ion, but also binuclear complexes, where the two coordination sites on a single ligand molecule bind to two separate metal ions. uctm.edu The flexible nature of the hydrocarbon chain separating the two binding units is a key factor in its ability to accommodate different metal ions and form varied complex structures, including supramolecular-like assemblies. indianchemicalsociety.com

This compound functions as a chelating agent due to the presence of two symmetrical hydrazide groups. indianchemicalsociety.comindianchemicalsociety.com Each hydrazide group can act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms simultaneously. This chelation enhances the stability of the resulting metal complexes. The molecule's symmetry, with identical binding sites at each end, allows for predictable and systematic coordination behavior. indianchemicalsociety.com

The ditopic nature of this compound directly leads to the formation of both monometallic (mononuclear) and bimetallic (binuclear) species in solution. indianchemicalsociety.comuctm.edujournalijcar.org In the presence of a 1:1 or 1:2 metal-to-ligand ratio, mononuclear complexes are typically formed, where either one or both of the hydrazide groups of a single AZDH molecule coordinate to the same metal ion. indianchemicalsociety.comresearchgate.net When the metal-to-ligand ratio is increased to 2:1, the formation of homobinuclear species is observed. uctm.edu In these bimetallic complexes, the AZDH molecule acts as a bridge, with each of its hydrazide units coordinating to a different metal ion. uctm.eduresearchgate.net Studies have identified the existence of various protonated, unprotonated, and deprotonated forms of both mono- and binuclear complexes in solution, depending on the pH and the specific metal-to-ligand ratio. indianchemicalsociety.comjournalijcar.org

Coordination of metal ions to this compound primarily occurs through the nitrogen and oxygen atoms of the hydrazide functional groups. indianchemicalsociety.comscience.gov In its neutral state, the ligand typically coordinates in a bidentate fashion through the carbonyl oxygen atom and the terminal amino group nitrogen atom of the hydrazide moiety. indianchemicalsociety.com Under certain conditions, particularly at higher pH, the hydrazide group can undergo enolization, where a proton migrates from the nitrogen to the carbonyl oxygen, creating a C=N-OH group. The subsequent deprotonation of this enolic hydroxyl group results in a binegative ligand that coordinates through the enolic oxygen and the amino nitrogen atoms. indianchemicalsociety.com EXAFS (Extended X-ray Absorption Fine Structure) analysis of similar copper coordination polymers has suggested an octahedral geometry around the copper center, involving coordination with four nitrogen and two oxygen atoms. science.govscience.gov

Formation of Monometallic and Bimetallic Species

Speciation Studies of this compound Metal Complexes in Aqueous Medium

The behavior of this compound and its metal complexes in aqueous solution is crucial for understanding its potential applications. Speciation studies, which determine the types of complex species present in a solution and their relative concentrations at different pH values, have been conducted for AZDH with various metal ions. indianchemicalsociety.comjournalijcar.org These studies reveal the formation of multiple species in equilibrium, including protonated ligand forms (LH₂²⁺, LH⁺) and a variety of mononuclear and binuclear metal complexes with different degrees of protonation. journalijcar.orgiipseries.org

Potentiometric studies have been systematically carried out to investigate the interaction of this compound with a range of first-row transition metal ions in aqueous solutions. indianchemicalsociety.comresearchgate.net Research has confirmed the formation of complexes with Mn(II), Ni(II), Co(II), Cu(II), and Zn(II). indianchemicalsociety.comjournalijcar.orgorcid.org The stability of these complexes generally follows the Irving-Williams order. researchgate.net The studies identify various complex species, such as MLH, ML, M₂L, and their deprotonated forms, indicating a complex interplay between the metal ions and the ditopic ligand across a range of pH values. indianchemicalsociety.comresearchgate.net

The determination of the stability constants of the metal complexes formed by this compound is primarily achieved using potentiometric titrations, often following the Bjerrum and Calvin-Wilson methods. indianchemicalsociety.comindianchemicalsociety.comiipseries.org This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (typically a strong base) is added. iipseries.org

Data Tables

| Species | mlh | log β (SD) |

| LH⁺ | 0 1 1 | 3.53 (0.04) |

| LH₂²⁺ | 0 1 2 | 6.64 (0.05) |

| Data sourced from iipseries.org. (SD) indicates the standard deviation. |

| Species | mlh | Mn(II) log β (SD) | Ni(II) log β (SD) |

| MLH | 1 1 1 | 4.88 (0.05) | 6.78 (0.03) |

| ML | 1 1 0 | 1.83 (0.06) | 3.73 (0.04) |

| ML₂H₂ | 1 2 2 | 11.23 (0.04) | 15.35 (0.02) |

| ML₂H | 1 2 1 | 7.96 (0.05) | 11.89 (0.03) |

| ML₂ | 1 2 0 | 4.29 (0.07) | 8.01 (0.04) |

| ML₂H₋₁ | 1 2 -1 | -2.67 (0.08) | -0.11 (0.05) |

| M₂L | 2 1 0 | 4.41 (0.03) | 7.99 (0.04) |

| M₂LH₋₁ | 2 1 -1 | -2.48 (0.04) | -0.32 (0.06) |

| M₂LH₋₂ | 2 1 -2 | -10.51 (0.05) | -8.51 (0.07) |

| Data sourced from indianchemicalsociety.com. (SD) indicates the standard deviation. 'mlh' represents the stoichiometric coefficients of the metal (M), ligand (L), and proton (H) in the complex [MₘLₗHₕ]. |

| Metal Ion | log β₁₁₁₁ | log β₁₁₁₀ | log β₁₁₁₋₁ | log β₂₁₁₀ | log β₂₁₂₀ |

| Co(II) | 13.92 | 9.91 | 4.02 | 13.01 | 19.34 |

| Ni(II) | 14.65 | 10.74 | 4.81 | 14.12 | 20.87 |

| Cu(II) | 17.58 | 13.31 | 6.64 | 19.53 | 24.32 |

| Zn(II) | 13.61 | 9.53 | 3.82 | 12.31 | 18.99 |

| Data extracted from researchgate.net. The species are represented by the stoichiometric coefficients in [MₘLₗXₓHₕ], where h is 1, 0, or -1 for the first three log β columns, and m, l, x are shown in the column headers (e.g., β₁₁₁₁ corresponds to [MLXH]). |

Species Distribution Diagrams and pH Dependence

The coordination behavior of this compound (AZDH) with metal ions in aqueous solutions is significantly influenced by pH. Potentiometric studies, analyzed with computer programs like MINIQUD-75 and HYSS, have been employed to determine the stoichiometry and stability constants of the various complex species formed. indianchemicalsociety.comjournalijcar.orguctm.eduresearchgate.net These studies reveal the formation of both mononuclear and binuclear complexes, which can exist in protonated, neutral, or deprotonated forms depending on the pH of the medium. indianchemicalsociety.comjournalijcar.orguctm.edu

In acidic conditions, the dihydrazide ligand exists in a biprotonated form (LH₂²⁺), which is prevalent at pH values below 4.0, reaching a concentration of approximately 90% at a pH of 1.8. iipseries.org As the pH increases, it deprotonates to a monoprotonated form (LH⁺), which achieves its maximum concentration of around 55% at a pH of 3.1 and diminishes above pH 6.0. iipseries.org

Chemical speciation studies of AZDH with manganese(II) and nickel(II) show that various plausible species exist in solution with overlapping equilibria. indianchemicalsociety.com The formation of a simple mononuclear complex (ML) can account for over 70% of the total metal ion concentration in a specific pH range, while the protonated mononuclear species (MLH) may constitute 10-15% of the total metal ion, peaking around pH 4.5. indianchemicalsociety.com The relative stability of the formed complexes generally follows the Irving-Williams order. indianchemicalsociety.com The distribution of these species as a function of pH can be visualized in species distribution diagrams, which are generated using programs like HYSS. indianchemicalsociety.comjournalijcar.org The formation of bimetallic species, even with a flexible long-chain ligand like AZDH, underscores its ditopic nature. indianchemicalsociety.comjournalijcar.org

Table 1: Species Distribution of this compound Complexes with Mn(II) and Ni(II)

| Species Type | Maximum Formation (%) (Mn(II)) | Maximum Formation (%) (Ni(II)) | Approximate pH of Maximum Formation |

|---|---|---|---|

| MLH | ~15% | ~10% | ~4.5 |

| ML | >70% | >70% | Neutral pH range |

This table is generated based on data indicating the extent of formation for different species in solution. indianchemicalsociety.com

Structural Elucidation of Coordination Compounds

The structures of solid-state metal complexes of this compound and its derivatives are determined through a combination of analytical and spectroscopic techniques.

Elemental Analyses, Magnetic Moments, Molar Conductance

Elemental analysis is a fundamental technique used to confirm the stoichiometric formula of synthesized coordination polymers. For instance, analyses of polymers formed between metal acetates (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)) and ligands like azelaic acid-bis-(phenyl hydrazide) have been used to establish the repeating units of the polymeric complexes.

Magnetic moment measurements provide insight into the geometry of the metal center. For example, the magnetic moments observed for Ni(II) polymers of azelaic acid-bis-(phenyl hydrazide) and azelaic acid-bis-(2, 4-dinitrophenyl hydrazide) support an octahedral geometry.

Molar conductance measurements in solvents like DMSO are used to determine the electrolytic nature of the complexes. Low conductance values typically indicate that the complexes are non-electrolytes, suggesting that the anions are coordinated to the metal ion rather than existing as free counter-ions. researchgate.netdntb.gov.ua Studies on similar dihydrazide complexes have confirmed their non-electrolytic character. researchgate.net

Table 2: Physicochemical and Spectroscopic Data for this compound Derivative Metal Coordination Polymers

| Metal Ion | Ligand | Proposed Geometry | Key Spectroscopic Band (cm⁻¹) | Magnetic Moment (B.M.) |

|---|---|---|---|---|

| Ni(II) | AABPH | Octahedral | 23800 (³A₂g → ³T₁g(P)) | Supports Octahedral |

| Ni(II) | AABDNPH | Octahedral | 16290 (³A₂g → ³T₁g(P)) | Supports Octahedral |

| Cu(II) | AABPH | Octahedral | 15620 | In required range |

| Cu(II) | AABDNPH | Octahedral | 15620 | In required range |

Data sourced from studies on Azelaic Acid-Bis-(Phenyl Hydrazide) (AABPH) and Azelaic Acid-Bis-(2, 4-Dinitrophenyl Hydrazide) (AABDNPH).

Spectroscopic Characterization (IR, Electronic, ESR, X-ray Diffraction)

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for understanding how the ligand binds to the metal ion. In the IR spectra of this compound coordination polymers, the disappearance of the C=O stretching vibration (amide I band) around 1640 cm⁻¹ and the appearance of a new band around 1560 cm⁻¹ (assigned to νC=N) suggests that the ligand coordinates to the metal in its enolic form through deprotonation. The appearance of a band around 1100 cm⁻¹ (νC-O) further supports this mode of bonding. Additionally, new weak bands in the regions of 460-615 cm⁻¹ and 410-540 cm⁻¹ are assigned to M-O and M-N stretching vibrations, respectively, confirming the coordination to the metal ion. The presence of coordinated water is often indicated by a medium band in the 650-880 cm⁻¹ region.

Electronic Spectroscopy: The electronic (reflectance) spectra of the solid complexes provide information about the coordination geometry. For Ni(II) polymers with azelaic acid-bis-(phenyl hydrazide) and its dinitrophenyl derivative, bands observed around 23.80 kK and 16.29 kK, respectively, are assigned to the ³A₂g → ³T₁g(P) transition, which is characteristic of an octahedral field. For the corresponding Cu(II) polymers, a band at 15.62 kK is consistent with an octahedral geometry.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful tool for studying paramagnetic complexes, particularly those of copper(II). nih.gov The ESR spectra of Cu(II) complexes with various hydrazines often exhibit a six-coordinate, tetragonally distorted octahedral geometry. nih.gov The observed trend in g-values, g(||) > g(⊥) > gₑ (free electron g-value), indicates that the unpaired electron resides in the d(x²-y²) orbital of the Cu(II) ion. nih.gov This technique, by analyzing ligand hyperfine structures, can also be used to detect and identify the formation of mixed-ligand complexes in solution. ias.ac.in

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information. While crystal structures for simple this compound complexes are not widely reported, studies on related systems highlight their structural diversity. For instance, Extended X-ray Absorption Fine Structure (EXAFS) analysis of copper coordination polymers with azelaic acid bis-phenyl hydrazide revealed that the copper center is surrounded by four nitrogen atoms and two oxygen atoms in the first coordination shell, confirming an octahedral geometry. science.govscience.gov In other systems where azelaic acid acts as an auxiliary ligand, it links metal-hydrazone units to form complex supramolecular frameworks. rsc.org

Thermogravimetric Analysis for Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the coordination compounds and to determine the nature of water molecules present in the complex. TGA curves for coordination polymers of this compound derivatives show distinct mass loss steps. Typically, the loss of lattice or hydration water occurs between 100°C and 120°C, while the loss of water molecules directly coordinated to the metal ion occurs at higher temperatures, in the range of 120°C to 200°C. The decomposition temperature of the anhydrous complex provides a measure of its thermal stability. For a series of complexes with azelaic acid-bis-(2, 4-dinitrophenyl hydrazide), the order of thermal stability was found to be Mn(II) < Co(II) < Ni(II) > Cu(II) < Zn(II). In related copper(II) complexes containing azelaic acid as a co-ligand, the loss of crystal water has been observed to start around 100°C, with the complex remaining stable up to about 200°C or even 270°C in some cases. rsc.org

Table 3: Thermal Decomposition Data of Related Copper(II) Complexes with Azelaic Acid Co-ligand

| Complex | Initial Water Loss Temperature | Stability Range of Anhydrous Complex | Final Weight Loss (%) |

|---|---|---|---|

| Complex 1·nH₂O | ~100 °C | Stable up to ~200 °C | 66.13% |

| Complex 2·H₂O | Stable up to ~270 °C | Decomposes directly | 71.34% |

| Complex 3·H₂O | ~100 °C | Stable up to ~200 °C | 82.29% |

This table presents TGA data for versatile copper(II) coordination compounds involving azelaic acid as an auxiliary ligand, illustrating typical thermal behavior. rsc.org

Applications of this compound Metal Complexes

Supramolecular Structures and Biomimetic Applications

The ditopic nature of this compound, with two coordination sites separated by a flexible aliphatic chain, allows its metal complexes to form extended supramolecular structures. indianchemicalsociety.com These structures can serve as mimics for metalloproteins, helping to elucidate structure-reactivity relationships in biological systems. indianchemicalsociety.comresearchgate.netresearchgate.net The ability of the ligand to bind two metal ions can lead to the formation of binuclear complexes that self-assemble into higher-order architectures. indianchemicalsociety.com

In related systems where azelaic acid is used as a linker between copper(II)-hydrazone units, the resulting complexes form 1D supramolecular ribbons through intermolecular interactions like O–H···O and O–H···N hydrogen bonds. rsc.org The long aliphatic chains of the azelaic acid moiety can also engage in hydrophobic C–H···H–C interactions, further stabilizing the crystal packing. rsc.org These organized assemblies demonstrate how non-covalent interactions can direct the formation of complex supramolecular frameworks, which is a key principle in biomimetic chemistry and materials science. rsc.org

Catalysis

The coordination chemistry of this compound (AZDH) presents intriguing possibilities for the development of novel catalysts, although specific, well-documented applications in catalysis are not yet widely reported in scientific literature. The potential for catalysis stems from its structural characteristics as a ditopic ligand, which allows it to form complex structures with metal ions.

This compound can coordinate with metal ions through its two hydrazide moieties, which are separated by a flexible seven-carbon aliphatic chain. indianchemicalsociety.com This structure enables it to act as a bridging ligand, forming both mononuclear and, notably, binuclear metal complexes with various transition metals, including manganese(II) and nickel(II). indianchemicalsociety.comuctm.edu The ability to bring two metal centers into close proximity within a single molecular entity is a key feature that suggests catalytic potential.

Research into ditopic ligands and their metal complexes is a developing area of coordination chemistry. indianchemicalsociety.comuctm.edu The formation of binuclear complexes is of particular interest because the two metal centers can work in concert, potentially leading to synergistic effects in catalytic reactions. uctm.edu This concept, known as bimetallic catalysis, is a significant field of study, drawing inspiration from the active sites of many metalloenzymes that feature multiple metal ions. iipseries.org The study of such complexes is considered important for understanding structure-reactivity relationships and for designing systems for specific and selective catalysis. indianchemicalsociety.com

While the foundational speciation and stability of this compound complexes with ions like Mn(II), Ni(II), Co(II), Cu(II), and Zn(II) in aqueous solutions have been investigated, the exploration of their catalytic activity remains a prospective field. indianchemicalsociety.comuctm.eduresearchgate.net The existing research lays the groundwork for future studies to investigate these complexes in various catalytic transformations. However, at present, detailed research findings, including specific reaction data, yields, and catalyst performance metrics for this compound-based catalysts, are not available in the reviewed literature.

Polymer Science and Materials Applications of Azelaic Dihydrazide

Azelaic Dihydrazide as a Curing Agent and Crosslinker

This compound's two terminal hydrazide groups make it an effective crosslinking agent, or curative, in several thermosetting polymer systems. xindaobiotech.com These hydrazide groups can react with functional groups like epoxides, isocyanates, and ketones, forming stable covalent bonds that create a three-dimensional polymer network. This crosslinking process transforms liquid or thermoplastic resins into rigid, heat-resistant materials. xindaobiotech.comindianchemicalsociety.com Dihydrazides are valued as thermally latent curing agents, meaning they remain inactive at room temperature but initiate the curing reaction upon heating. googleapis.com

In the field of polymer chemistry, this compound is utilized as a hardener or curing agent for epoxy resins. xindaobiotech.comindianchemicalsociety.comboadge.com The hydrazide functional groups react with the epoxy groups of the resin, leading to the formation of a crosslinked network. evitachem.com This reaction is thermally initiated, classifying this compound as a latent curing agent, which provides a stable, one-component system at ambient temperatures with a long pot life. googleapis.com Upon heating, the curing process begins, resulting in a thermoset material with enhanced properties. xindaobiotech.comgoogleapis.com This application is particularly crucial in the manufacturing of high-performance powder coatings, adhesives, and composite materials for industries like automotive and aerospace. xindaobiotech.com

This compound also serves as a chain extender in the synthesis of polyurethanes. indianchemicalsociety.com In polyurethane chemistry, chain extenders are low-molecular-weight di-functional compounds that react with isocyanate groups in the prepolymer. This reaction builds the molecular weight and develops the hard segment domains within the polyurethane structure. osti.govgoogleapis.com The use of dihydrazides like this compound can influence the morphology and the degree of phase separation between the hard and soft segments, which in turn dictates the final mechanical and thermal properties of the thermoplastic polyurethane (TPU). osti.gov Research has explored the use of various dihydrazides, including this compound, in the synthesis of bio-based TPUs, demonstrating their role in creating polymers with tailored properties. osti.govenergy.gov

This compound functions as a crosslinker for acrylic polymers, particularly in aqueous emulsion systems. indianchemicalsociety.comgoogle.comresearchgate.net It is often used in what is known as "two-part" or "post-crosslinking" technology. In this process, an acrylic polymer is first synthesized with a comonomer containing a ketone functional group, such as diacetone acrylamide. google.comgoogle.com After the polymerization, this compound is added as an external crosslinking agent. google.com The hydrazide groups react with the ketone groups on the acrylic polymer chains, forming a stable hydrazone linkage and creating a crosslinked network upon curing or film formation. google.comresearchgate.net This crosslinking enhances the cohesion, strength, and resistance of the final acrylic coating or adhesive. researchgate.net

Polyurethanes and Chain Extenders

Enhancement of Polymer Mechanical Strength and Thermal Stability

The crosslinking ability of this compound directly contributes to the enhancement of mechanical strength and thermal stability in polymers. xindaobiotech.com By creating a dense network of covalent bonds, it restricts the movement of polymer chains, which increases the material's rigidity, hardness, and resistance to deformation under stress.

In a study on Poly(L-lactic acid) (PLLA) modified with a derivative, N, N'-bis(benzoyl) azelaic acid dihydrazide, significant improvements in mechanical properties were observed. The addition of the dihydrazide derivative led to an increase in both tensile strength and tensile modulus. jcsp.org.pk Furthermore, the hardness of the PLLA samples after isothermal crystallization increased substantially. jcsp.org.pk Similarly, in epoxy and polyurethane systems, the formation of a crosslinked structure via this compound improves thermal stability, allowing the material to withstand higher temperatures before decomposing. xindaobiotech.comosti.gov For instance, certain bio-based thermoplastic polyurethanes have been shown to be thermally stable up to 250 °C. osti.gov

Table 1: Effect of N, N'-bis(benzoyl) azelaic acid dihydrazide (NA(A)) on PLLA Mechanical Properties

| Property | Observation |

|---|---|

| Tensile Strength | Increased with the addition of NA(A), reaching a maximum value at a critical loading. jcsp.org.pk |

| Tensile Modulus | Increased with the addition of NA(A), reaching a maximum value at a critical loading. jcsp.org.pk |

| Hardness | The hardness of isothermally crystallized PLLA/NA(A) samples increased, with the largest value (176 N/mm²) recorded for PLLA with 1% NA(A). jcsp.org.pk |

| Elongation at Break | Decreased significantly with the addition of NA(A). jcsp.org.pk |

Impact on Polymer Crystallization Behavior

This compound and its derivatives can act as nucleating agents, influencing the crystallization behavior of semi-crystalline polymers. A nucleating agent is a substance that accelerates the crystallization process by providing sites for crystals to begin forming. This results in a faster crystallization rate and often a finer, more uniform crystalline structure. nih.govresearchgate.net

Poly(L-lactic acid) (PLLA) is a biodegradable polymer with many potential applications, but its slow crystallization rate can be a limiting factor in processing. nih.gov Research has shown that dihydrazide compounds can be effective nucleating agents for PLLA. researchgate.netvot.pl

A study specifically investigating N, N'-bis(benzoyl) azelaic acid dihydrazide (NA(A)) demonstrated its excellent nucleating effects on PLLA crystallization. jcsp.org.pk The addition of NA(A) significantly accelerated the crystallization rate of PLLA. During non-isothermal crystallization from the melt, the crystallization temperature (Tc) of PLLA increased notably, and the degree of supercooling decreased. jcsp.org.pk This indicates that the polymer can crystallize at a higher temperature and with less driving force, a clear sign of effective nucleation. jcsp.org.pk The crystallization enthalpy, which corresponds to the amount of crystallinity, also increased dramatically. jcsp.org.pk These changes can lead to improved thermal properties, such as a higher heat deflection temperature. nih.gov

Table 2: Non-Isothermal Crystallization Data for PLLA with N, N'-bis(benzoyl) azelaic acid dihydrazide (NA(A)) (at a cooling rate of 1°C/min)

| Sample | Crystallization Temperature (Tc) | Degree of Supercooling (ΔT) | Crystallization Enthalpy (ΔHc) |

|---|---|---|---|

| Neat PLLA | 105.88 °C | 55.33 °C | 1.379 J/g |

| PLLA + 0.8% NA(A) | 122.99 °C | 36.96 °C | 28.58 J/g |

Data sourced from a study on the synthesis and effect of N, N'-bis(benzoyl) azelaic acid dihydrazide. jcsp.org.pk

Influence on Crystallization Temperature, Supercooling, and Enthalpy

The introduction of nucleating agents into a polymer melt can significantly influence its crystallization behavior by providing surfaces for crystal growth to begin. This, in turn, affects the final crystalline structure and properties of the polymer.

Research has shown that derivatives of this compound can act as effective nucleating agents. For instance, N,N'-bis(benzoyl) azelaic acid dihydrazide has demonstrated a remarkable nucleating effect on Poly(L-lactic acid) (PLLA). jcsp.org.pk The addition of this derivative to PLLA leads to an increase in the crystallization temperature, a decrease in the degree of supercooling, and an increase in the crystallization enthalpy. jcsp.org.pk

In a study on the non-isothermal crystallization of PLLA, the addition of just 0.8% of N,N'-bis(benzoyl) azelaic acid dihydrazide at a cooling rate of 1°C/min from the melt resulted in significant changes to these parameters. jcsp.org.pk

Table 1: Effect of N,N'-bis(benzoyl) azelaic acid dihydrazide on PLLA Crystallization

| Sample | Crystallization Temperature (Tc) | Degree of Supercooling (ΔT) | Crystallization Enthalpy (ΔHc) |

|---|---|---|---|

| Neat PLLA | 105.88°C | 55.33°C | 1.379 J·g⁻¹ |

| PLLA + 0.8% NA(A)* | 122.99°C | 36.96°C | 28.58 J·g⁻¹ |

*NA(A): N,N'-bis(benzoyl) azelaic acid dihydrazide

These findings highlight the potential of this compound derivatives to modify the crystallization behavior of polymers like PLLA, leading to materials with tailored properties. jcsp.org.pk

Fabrication of Heat and Flame Resistant Materials

Linear aliphatic dicarboxylic acid dihydrazides, such as this compound, are utilized in the production of linear polymers. These polymers are key components in the manufacturing of materials that exhibit resistance to heat and flames. indianchemicalsociety.com The incorporation of dihydrazide moieties into the polymer backbone can enhance thermal stability.

The polymers derived from this compound find application in the creation of various forms of heat and flame-resistant materials, including fibers, films, and coatings. indianchemicalsociety.com These materials are valuable in industries where high-temperature performance and fire safety are critical. Additionally, dihydrazides have been approved by the Food and Drug Administration (FDA) for use as cross-linkers for coatings on plastics intended for food packaging, provided there is no direct food contact. indianchemicalsociety.com this compound is also used in aqueous coating compositions, where it can participate in keto-hydrazide crosslinking reactions to improve properties like abrasion resistance. google.com

This compound as a Precursor for Isocyanates and Polyurethanes

This compound serves as a crucial intermediate in the synthesis of isocyanates, which are fundamental building blocks for polyurethanes. energy.govsbir.gov Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid insulation and durable elastomers. energy.gov

Traditionally, the production of isocyanates involves the use of highly toxic phosgene. sbir.gov However, recent advancements have focused on developing safer and more sustainable methods. One such method involves the Curtius rearrangement, a chemical reaction that can convert carboxylic acids into isocyanates. energy.gov A significant challenge with this process has been the explosive nature of the intermediate, azelaic diacylazide. energy.gov

To overcome this, researchers have developed flow chemistry techniques. In this process, azelaic acid is first converted into the stable and easily purifiable this compound. energy.gov The this compound is then reacted in a continuous flow system with nitrous acid to form the unstable azelaic diacylazide, which is immediately converted into a stable and safe isocyanate in a high-temperature flow reactor. energy.gov This method avoids the dangerous accumulation of the explosive intermediate. energy.gov

This innovative approach allows for the production of diisocyanates like heptamethylene diisocyanate from renewable sources, such as algae-derived azelaic acid. sbir.govenergy.gov The resulting bio-based isocyanates can then be reacted with polyols to create polyurethanes with high bio-content, offering a more sustainable alternative to petroleum-based polymers. sbir.govenergy.gov this compound is also noted for its use as a curing agent for polyurethanes, enhancing the mechanical and thermal properties of the final material. xindaobiotech.com

Computational Chemistry and Theoretical Studies on Azelaic Dihydrazide

Quantum Chemical Calculations and Molecular Electronic Structures

Quantum chemical calculations are instrumental in elucidating the relationship between the molecular structure of azelaic dihydrazide and its functional properties. These theoretical approaches offer a lens into the electronic characteristics that govern its reactivity.

Density Functional Theory (DFT) has been employed to model the adsorption of this compound on metal surfaces, such as iron, to understand its mechanism as a corrosion inhibitor. researchgate.netnih.gov For these calculations, all quantum chemical investigations were performed using methods like the B3LYP functional with a 6–311G(d,p) basis set. researchgate.net To accurately reflect real-world conditions where corrosion often occurs, the effect of a solvent was included in the calculations using the polarized continuum model (PCM) within the self-consistent reaction field (SCRF) theory. researchgate.net

DFT is used to examine the interaction of azelaic acid derivatives with iron (Fe) as a model for corrosion prevention. researchgate.netnih.gov This analysis involves optimizing the molecular structures of these compounds to determine their most stable configurations. researchgate.net The resulting complex is analyzed to confirm the presence of significant binding between the inhibitor and the metal. researchgate.netnih.gov Theoretical outcomes from DFT have been found to align closely with experimental data. dntb.gov.uadntb.gov.ua

Fukui functions are crucial local reactivity descriptors used to identify the specific atomic sites within the this compound molecule that are most susceptible to nucleophilic and electrophilic attacks. researchgate.netdergipark.org.tr Analysis of these functions reveals the active centers in the AADZ molecule. researchgate.net For instance, studies have identified the oxygen atoms as the active centers for electrophilic attack, indicating these sites are key to forming coordination bonds with the metal surface. researchgate.net

The fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is another critical parameter calculated to understand the interaction. researchgate.netresearchgate.net A positive ΔN value suggests that the molecule can donate its electrons, a key process in forming a protective layer on the metal. researchgate.net According to some studies, the ΔN value for the AADZ molecule is positive and lower than 3.6, which indicates that it can effectively exchange electrons with the metal surface. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the global reactivity of this compound. researchgate.netijcsi.pro The energy of the HOMO (E_HOMO) is associated with the molecule's electron-donating ability, while the energy of the LUMO (E_LUMO) relates to its electron-accepting capability. acs.org

For this compound, the HOMO electron density is found across almost the entire chemical surface, except for the hydrophobic groups, indicating numerous active sites for electron donation. researchgate.net The LUMO, conversely, is distributed over a large portion of the compound's surface, suggesting that its adsorption onto a metal surface is favorable. researchgate.net

A high E_HOMO value, such as the -7.01 eV reported for AADZ, signifies that the molecule can efficiently transfer electrons to the unoccupied orbitals of a metal surface, making the AADZ-metal interaction chemically reactive. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is another important parameter; a smaller energy gap generally implies higher reactivity and better adsorption of the molecule on a surface. dergipark.org.tr

Table 1: Quantum Chemical Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| E_HOMO | -7.01 eV researchgate.net | Indicates a high potential for the molecule to donate electrons. researchgate.net |

| E_LUMO | - | Relates to the ability of the molecule to accept electrons. acs.org |

| Energy Gap (ΔE) | - | A lower value suggests higher reactivity and more favorable adsorption. dergipark.org.tr |

| Dipole Moment (μ) | - | Higher values can lead to stronger dipole-dipole interactions and enhanced adsorption. ijcsi.pro |

| Electron Transfer (ΔN) | > 0 researchgate.net | A positive value indicates electron donation from the inhibitor to the metal surface. researchgate.net |

Fukui Functions and Electron Transfer Characteristics

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to model the dynamic behavior and interactions of this compound at the molecular level, particularly its adsorption on metal surfaces in corrosive environments. researchgate.netnih.gov

MD and MC simulations have been utilized to model the adsorption of this compound onto the iron Fe(110) surface, a common component of mild steel. researchgate.netnih.gov These simulations are typically conducted in a simulated acidic solution containing water (H₂O), chloride ions (Cl⁻), and hydronium ions (H₃O⁺) to mimic a corrosive environment. researchgate.netnih.govcsic.es

The simulations illustrate the interactions between the AADZ inhibitor and the iron surface. researchgate.netnih.gov Results show that AADZ molecules can effectively adsorb onto the metal surface, displacing corrosive particles like water and hydronium ions. researchgate.net This adsorption process forms a protective layer that slows down the movement of corrosive agents and inhibits the corrosion of the underlying metal substrate. nih.govresearchgate.net The simulations confirm that this compound has a strong tendency to adsorb on the steel surface, which is consistent with its observed performance as a corrosion inhibitor. semanticscholar.org

Interaction energies (Ei) and adsorption energies are key parameters calculated from MC and MD simulations to quantify the strength of the bond between this compound and the metal surface. researchgate.netnih.govresearchgate.net Studies report negative values for these energies, which indicates that the adsorption process is spontaneous and the resulting inhibitor-metal complex is stable. researchgate.net The significant negative interaction energy projections confirm the strong potential of the AADZ–metal interaction. researchgate.net

Source: Data derived from research on Monte Carlo simulations of AADZ on mild steel in an acidic solution. researchgate.net

The Radial Distribution Function (RDF) is another critical tool used to analyze the simulation results. researchgate.netnih.govresearchgate.net RDF analysis provides detailed information about the bond lengths and coordination between specific atoms of the this compound molecule (such as oxygen and nitrogen) and the iron atoms on the surface. researchgate.net This analysis helps to further elucidate the nature of the chemical and physical interactions that contribute to the formation of the protective film. researchgate.netdntb.gov.ua

Modeling in Acidic Solutions

Computational modeling has been employed to understand the behavior of this compound in various chemical environments, including acidic solutions. researchgate.netnih.gov In one such study, molecular dynamics and Monte Carlo simulations were used to model the adsorption of this compound on an iron surface in an acidic solution containing hydronium and chloride ions. researchgate.netnih.gov This type of modeling is crucial for applications such as corrosion inhibition, where the interaction of the molecule with a metal surface in an acidic medium is a key factor. researchgate.netnih.govcapes.gov.brresearchgate.net The simulations help in understanding the interaction energies and the radial distribution function, which describes how the density of surrounding atoms varies as a function of distance from a reference particle. researchgate.netnih.gov Potentiodynamic polarization studies have suggested that this compound acts as a mixed-type inhibitor. researchgate.netscience.gov

Computational Approaches in Drug Discovery and Protein Interactions

The potential of this compound as a therapeutic agent has been explored through various computational methods, particularly in the context of drug discovery and its interactions with proteins.

Molecular Docking Studies (e.g., SARS-CoV-2 Main Protease)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been utilized to investigate the interaction between this compound and the main protease (3CLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govresearchgate.netnih.gov In a screening of 20 compounds, this compound exhibited the highest binding affinity for 3CLpro, with a docking score of -5.8 Kcal/mol. nih.govresearchgate.net This strong binding affinity suggests a potential inhibitory role against the virus. nih.govresearchgate.netnih.gov The interactions are primarily governed by van der Waals and electrostatic forces. nih.govresearchgate.netnih.gov

MD Simulation of Protein-Ligand Complexes (e.g., 3CLpro-ADZ)

To further investigate the stability and dynamics of the this compound-protein complex, molecular dynamics (MD) simulations are performed. An MD simulation of the 3CLpro-ADZ complex was conducted to observe the behavior of the complex over time. nih.govresearchgate.netnih.gov The simulation, using the GROMACS software package with the CHARMM36 force field, revealed that this compound could induce structural disruptions in the 3CLpro enzyme after a 2-nanosecond simulation period. nih.govresearchgate.net

Analysis of RMSD, RMSF, and Binding Energy

The stability of the protein-ligand complex during the MD simulation is assessed by analyzing several parameters:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the superimposed protein at a given time and a reference structure. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium. The RMSD plot of the 3CLpro-ADZ complex indicated significant structural disruption in the protease. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of each amino acid residue from its average position during the simulation. The RMSF plot for the ADZ-docked 3CLpro showed significant fluctuations, further supporting the observation of structural disruption. nih.govresearchgate.net

Binding Energy: The binding energy indicates the strength of the interaction between the ligand and the protein. The analysis of the 3CLpro-ADZ complex suggested a strong binding affinity. nih.govresearchgate.net

Table 1: Molecular Docking and Simulation Parameters for this compound (ADZ) with SARS-CoV-2 Main Protease (3CLpro)

| Parameter | Value/Observation | Source(s) |

| Target Protein | SARS-CoV-2 Main Protease (3CLpro) | nih.gov, researchgate.net, nih.gov |

| PDB ID of 3CLpro | 6LU7 | researchgate.net |

| Docking Score | -5.8 Kcal/mol | nih.gov, researchgate.net |

| MD Simulation Software | GROMACS (version 5.1) | nih.gov |

| Force Field | CHARMM36-mar2019 | nih.gov |

| Solvation Model | TIP3P | nih.gov |

| Simulation Duration | 2 ns | nih.gov, researchgate.net |

| RMSD Analysis | Showed structural disruption of 3CLpro | nih.gov, researchgate.net |

| RMSF Analysis | Revealed significant fluctuations in ADZ-docked 3CLpro | nih.gov, researchgate.net |

Potential Inhibitory Activity against DNA Polymerase I

Computational studies have also pointed towards the potential of this compound and its derivatives to inhibit DNA Polymerase I. nih.govideshi.org Molecular modeling calculations have indicated a high binding affinity of azelaic acid and its hydrazide derivatives with DNA Polymerase I (PDB ID: 2KFN), which is attributed to enhanced hydrogen bonding. nih.gov This suggests a potential inhibitory activity against this enzyme, which is crucial for DNA replication and repair in bacteria. nih.govideshi.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. Computational methods play a significant role in these studies. For this compound, modifications such as the introduction of different functional groups can significantly influence its structural and electronic properties, including energy, charge distribution, and dipole moment. ideshi.org These modifications can lead to more stable structures and potentially enhanced biological activity. ideshi.org For instance, the introduction of groups like trifluoroacetyl, trifluoromethyl, glycine, and hydrazide to azelaic acid has been shown to result in more stable structures. ideshi.org

Advanced Analytical Methods for Azelaic Dihydrazide and Its Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the chemical structure of azelaic dihydrazide. scispace.comnih.gov Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and structure of the synthesized compound. scispace.comnih.govresearchgate.net

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum provides evidence of the conversion of the carboxylic acid groups of azelaic acid into hydrazide functionalities. The presence of characteristic absorption bands confirms the structure of the compound. dtic.mil For instance, a study identified this compound through its IR spectrum, which was identical to that of a synthesized authentic sample. dtic.mil Key vibrational bands observed in the IR spectrum of this compound are detailed in the table below. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3305.5 | N-H | Stretching |

| 3210.0 | N-H | Stretching |

| 2931.3 | C-H | Stretching (aliphatic) |

| 2856.8 | C-H | Stretching (aliphatic) |

| 1632.2 | C=O | Stretching (Amide I) |

| 1533.0 | N-H | Bending (Amide II) |

Data sourced from a study on the synthesis and characterization of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of each proton and carbon atom. scispace.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. researchgate.net The chemical shifts (δ) are typically reported in parts per million (ppm). osti.gov

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.91 - 8.88 | Singlet (s) | 2H, -CONH - |

| 4.16 - 4.13 | Singlet (s) | 4H, -NH₂ |

| 1.99 - 1.93 | Triplet (t) / Multiplet (m) | 4H, -CH₂ -CO- |

| 1.55 - 1.41 | Multiplet (m) | 4H, -CH₂-CH₂ -CH₂-CO- |

| 1.33 - 1.18 | Multiplet (m) / Singlet (s) | 6H, central -CH₂- groups |

Data compiled from multiple studies. researchgate.netosti.govacs.orggoogle.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives a specific signal. osti.gov

| Chemical Shift (δ, ppm) | Assignment |

| 172.14 | C =O (carbonyl carbon) |

| 39.64 - 39.50 | -C H₂-CO- |

| 34.13 - 33.60 | -CH₂-C H₂-CO- |

| 29.54 - 29.0 | Central methylene (B1212753) carbons |

| 25.7 | Central methylene carbon |

Data compiled from multiple studies. researchgate.netosti.govacs.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its structure. scispace.comresearchgate.net The molecular ion peak corresponding to the compound's mass is observed, along with other fragment ions. researchgate.net In one analysis, the molecular weight was calculated based on the molecular formula C₉H₂₀N₄O₂ and supported by mass spectrometry. researchgate.net

| Mass-to-Charge Ratio (m/z) | Corresponding Fragment |

| 217.16 | [M+H]⁺ (Protonated molecular ion) |

| 186.14 | Fragment corresponding to loss of a hydrazino group |

| 156.12 | Fragment corresponding to a dicarbonyl compound |

Data sourced from a study on the synthesis and characterization of this compound. researchgate.net Another source lists a top peak at m/z 185 in a GC-MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple and rapid technique used to check the purity of synthesized this compound and to follow the reaction's completion. researchgate.netgoogle.com The compound's purity can be confirmed by the presence of a single spot on the TLC plate. researchgate.net

| Parameter | Description |

| Stationary Phase | Silica gel G plates / Silica gel on aluminum 60F-254 researchgate.net |

| Mobile Phase | Benzene:Ethyl acetate:Methanol (B129727) (40:30:30 v/v) or Toluene:Acetone (75:25 v/v) researchgate.netmdpi.com |

| Visualization | UV light at 254 nm and 365 nm researchgate.netmdpi.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, azelaic acid, the precursor to this compound, has poor volatility, which hinders its direct analysis by GC. researchgate.net To overcome this, azelaic acid must be converted into a more volatile derivative before analysis. researchgate.netacs.org this compound itself, being a solid with a high melting point (182-187 °C), is not suitable for direct GC analysis.

The analysis of azelaic acid by GC typically involves the following steps:

Derivatization: The carboxylic acid groups of azelaic acid are converted into esters or silyl (B83357) ethers to increase volatility. researchgate.net Common derivatizing agents include:

Methylating agents: To form dimethylazelate (DMA). researchgate.net

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form di(trimethylsilyl) azelate (DSA). researchgate.netcdc.govnih.gov

Ethanol (B145695) with an acid catalyst: To form diethyl azelate. acs.orgnih.gov

GC Analysis: The derivatized sample is then injected into the gas chromatograph, which is typically equipped with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS) for detection and quantification. researchgate.netacs.orgcdc.gov A study developed a GC-FID method to analyze trace amounts of azelaic acid in creams after derivatization. researchgate.net The use of an internal standard helps to control for variability during the derivatization and extraction steps. researchgate.net

Gas Chromatography (GC) for Azelaic Acid and Derivatives

Electrochemical Techniques in Corrosion Inhibition Research

Electrochemical methods are paramount in studying the efficacy of corrosion inhibitors like this compound. These techniques provide quantitative data on how the inhibitor affects the corrosion process at the metal-solution interface. Studies have investigated the corrosion inhibition of mild steel in 1 M HCl solution using this compound. atamanchemicals.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. In corrosion studies, an increase in the charge transfer resistance (Rct) is indicative of a decrease in the corrosion rate and an increase in inhibition efficiency. For this compound, EIS studies have shown that the Rct values increase with increasing inhibitor concentration, confirming the formation of a protective layer on the mild steel surface. nih.gov The inhibition efficiency (IE%) can be calculated from the Rct values. The results demonstrate that the inhibitory effect is enhanced with higher concentrations of the inhibitor. sielc.compharmascholars.com

Potentiodynamic polarization studies are used to determine the kinetic parameters of corrosion, such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). These studies have indicated that this compound acts as a mixed-type inhibitor for mild steel in acidic media. pharmascholars.comrsc.orgpensoft.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The addition of this compound shifts the corrosion potential to some extent but does not show a clear trend, which is characteristic of mixed-type inhibitors. A significant decrease in the corrosion current density (icorr) is observed in the presence of the inhibitor, which is directly related to a lower corrosion rate. The inhibition efficiency increases with higher concentrations of this compound, reaching a maximum of 93% at a concentration of 5 x 10⁻³ M. pharmascholars.compensoft.net

The following table summarizes the potentiodynamic polarization data for mild steel in 1 M HCl with and without this compound.

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |

| 0 (Blank) | -471 | 1142 | - | nih.gov |

| 1 x 10⁻³ | -489 | 198 | 82.7 | nih.gov |

| 2 x 10⁻³ | -493 | 145 | 87.3 | nih.gov |

| 3 x 10⁻³ | -501 | 112 | 90.2 | nih.gov |

| 4 x 10⁻³ | -509 | 93 | 91.9 | nih.gov |

| 5 x 10⁻³ | -514 | 80 | 93.0 | pharmascholars.comnih.gov |

Open Circuit Potential (OCP) measurements monitor the potential of the working electrode against a reference electrode over time, without applying an external current. This is done to establish a steady-state potential before other electrochemical measurements are performed. For mild steel in HCl, the OCP is monitored until it stabilizes, which is essential for obtaining reproducible results from subsequent EIS and potentiodynamic polarization tests. atamanchemicals.comrsc.org Studies on this compound have utilized OCP measurements to ensure the system has reached equilibrium prior to data acquisition. pharmascholars.compensoft.net

Electrochemical Frequency Modulation (EFM) is a rapid and non-destructive electrochemical technique that can determine the corrosion current value directly without prior knowledge of Tafel slopes. It provides corrosion rate, Tafel parameters, and causality factors in a single measurement. EFM has been used to study the corrosion inhibition process of mild steel by this compound in 1 M HCl. pharmascholars.compensoft.netdntb.gov.ua The causality factors obtained from EFM measurements serve as an internal check on the validity of the data.

Open Circuit Potential (OCP)

Surface Analysis Techniques

Surface analysis techniques are crucial for visualizing the morphology of the metal surface and confirming the formation of a protective inhibitor film. For this compound, Scanning Electron Microscopy (SEM) has been employed to inspect the surface of mild steel before and after immersion in the corrosive medium with and without the inhibitor. pharmascholars.compensoft.net The SEM images of mild steel immersed in the inhibited solution show a much smoother surface compared to the sample in the uninhibited solution, which exhibits significant damage. This provides direct visual evidence of the formation of a protective film by this compound molecules on the steel surface, which is responsible for the observed corrosion inhibition. pharmascholars.com The adsorption of the inhibitor on the mild steel surface has been found to obey Langmuir's adsorption isotherm. pharmascholars.compensoft.net

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an essential analytical tool for examining the surface topography of a sample at high magnifications. ijcsi.proacs.org It operates by scanning a surface with a focused beam of electrons. The interactions between these electrons and the atoms of the sample produce various signals that contain information about the sample's surface topography and composition. slideshare.net In the context of this compound, SEM is frequently employed to inspect the morphology of protective films formed on metal surfaces, particularly in corrosion studies. researchgate.netscispace.comnih.gov

Research on the use of this compound as a corrosion inhibitor for mild steel in acidic environments provides a clear application of SEM analysis. researchgate.netnih.gov SEM images are used to visually compare the surface of polished mild steel before exposure to a corrosive medium, after exposure, and after protection with an this compound inhibitor film. researchgate.netscispace.com

Polished Mild Steel: Before corrosion, the metal surface appears smooth and largely free of defects, with only minor scratches visible from the polishing process.

Corroded Mild Steel: After immersion in a corrosive solution, such as 1 M hydrochloric acid, the steel surface shows significant damage. The SEM images reveal a rough, pitted, and cracked surface, indicative of aggressive corrosion and metal dissolution. ijcsi.proresearchgate.net

Inhibited Mild Steel: In contrast, when the steel is immersed in the same corrosive solution containing this compound, the surface morphology is markedly different. SEM analysis shows a much smoother surface, largely protected from the aggressive attack of the acid. researchgate.netresearchgate.net This is attributed to the formation of a protective inhibitor film that adsorbs onto the steel surface, creating a barrier. researchgate.net

The morphological findings from various studies are summarized in the interactive table below.

| Sample Condition | Observed Surface Morphology | Reference |

| Polished Mild Steel | Smooth surface with some polishing scratches. | researchgate.net |

| Mild Steel in 1 M HCl | Rough, severely damaged, and pitted surface due to acid attack. | ijcsi.proresearchgate.net |

| Mild Steel in 1 M HCl with this compound | Significantly smoother surface with evidence of a protective film formation, preventing severe corrosion. | researchgate.netscispace.comresearchgate.net |

These SEM observations provide direct visual evidence of the efficacy of this compound in forming a protective layer on metal surfaces. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is typically integrated with an SEM. When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected and creating electron holes. wikipedia.org When electrons from higher energy shells fill these holes, they release energy in the form of X-rays. Each element has a unique atomic structure and therefore emits X-rays at characteristic energy levels, which are detected and analyzed by the EDX system. slideshare.netwikipedia.org

In studies involving this compound as a corrosion inhibitor, EDX analysis is crucial for confirming the adsorption of the inhibitor molecule onto the metal surface. researchgate.netresearchgate.net By analyzing the elemental composition of the surface, EDX can verify the presence of elements that constitute the this compound molecule.

An EDX spectrum of unprotected, corroded steel primarily shows strong peaks for Iron (Fe) and Oxygen (O), indicative of iron oxides (rust), along with peaks for elements from the corrosive medium (e.g., Chlorine (Cl) if hydrochloric acid is used). However, the EDX spectrum of a steel surface protected by this compound reveals additional peaks corresponding to Carbon (C), Nitrogen (N), and an increased Oxygen (O) signal, which are the constituent elements of the inhibitor. acs.orgresearchgate.net The presence of these elements confirms that the inhibitor has successfully adsorbed onto the surface, forming the protective film observed in SEM images. researchgate.net

The following interactive table summarizes the typical elemental data obtained from EDX analysis in such studies.

| Sample Condition | Major Elements Detected | Interpretation | Reference |

| Polished Mild Steel | Fe | Baseline composition of the steel surface. | researchgate.net |

| Mild Steel in 1 M HCl | Fe, O, Cl | Indicates the presence of iron oxides and chlorides, products of corrosion. | researchgate.net |

| Mild Steel in 1 M HCl with this compound | Fe, O, C, N | The presence of Carbon and Nitrogen confirms the adsorption of the this compound inhibitor film on the steel surface. | acs.orgresearchgate.netresearchgate.net |

This elemental confirmation via EDX provides compelling evidence that complements the morphological observations from SEM, solidifying the understanding of the interaction mechanism between this compound and the substrate it protects. acs.orgresearchgate.net

Biological Activity and Biomedical Research Prospects Excluding Dosage

Antimicrobial Properties of Azelaic Acid

Azelaic acid has demonstrated notable antimicrobial activity, which is a cornerstone of its therapeutic use in dermatology. nih.govpatsnap.com

Activity against Bacteria (e.g., Propionibacterium acnes, Staphylococcus epidermidis)

Research has shown that azelaic acid is effective against bacteria implicated in skin conditions. researchgate.netsunwisechem.com It exhibits bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effects on both aerobic and anaerobic bacteria. researchgate.net Specifically, it has been shown to inhibit the growth of Propionibacterium acnes (now known as Cutibacterium acnes) and Staphylococcus epidermidis. researchgate.netsunwisechem.com The mechanism of its antibacterial action is thought to involve the inhibition of microbial protein synthesis. sunwisechem.com The effectiveness of azelaic acid's antibacterial activity can be influenced by pH, with greater activity observed at a more acidic pH of 5.6 compared to a neutral pH of 7.3. researchgate.netscience.gov

Anti-inflammatory Effects of Azelaic Acid

Azelaic acid exerts significant anti-inflammatory effects through various mechanisms, making it beneficial for inflammatory skin disorders. patsnap.comscience.gov

Modulation of Inflammatory Responses in Keratinocytes

Studies on human keratinocytes, the primary cells of the epidermis, have revealed that azelaic acid can modulate their inflammatory responses. science.govresearchgate.net It has been shown to suppress the inflammatory cascade initiated by triggers such as ultraviolet (UV) B light. science.gov

Suppression of Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

A key aspect of azelaic acid's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. In studies involving human keratinocytes, azelaic acid has been shown to inhibit the UVB-induced expression and secretion of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). science.govnih.gov

Influence on NF-κB Pathway and MAPK Phosphorylation